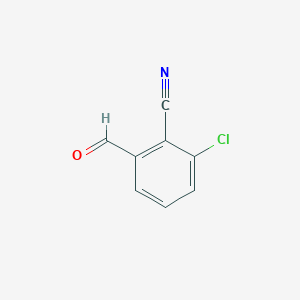

2-Chloro-6-formylbenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8-3-1-2-6(5-11)7(8)4-10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNHLGKBKBWMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10604775 | |

| Record name | 2-Chloro-6-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77532-86-6 | |

| Record name | 2-Chloro-6-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10604775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-6-formylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-Chloro-6-formylbenzonitrile, a key bifunctional building block in modern organic synthesis. With its unique arrangement of chloro, formyl, and nitrile functionalities on an aromatic scaffold, this molecule offers significant potential for the construction of complex heterocyclic systems and serves as a valuable intermediate in the development of novel pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: Strategic Importance of this compound

This compound (CAS No. 77532-86-6) is a substituted aromatic compound featuring three distinct and reactive functional groups. The strategic placement of the nitrile and formyl groups ortho to a chlorine atom creates a unique electronic and steric environment, making it a highly versatile reagent.

-

The Nitrile Group: A stable and versatile functional group, the nitrile can act as a precursor to amines, amides, and carboxylic acids. In medicinal chemistry, the nitrile group is often used as a bioisosteric replacement for other functional groups and can participate in crucial hydrogen bonding interactions with biological targets.[1]

-

The Aldehyde (Formyl) Group: The aldehyde functionality is a cornerstone of organic synthesis, readily participating in a wide array of transformations such as reductive amination, Wittig reactions, and the formation of imines and oximes.[2]

-

The Chloro Substituent: The chloro group can be displaced via nucleophilic aromatic substitution under certain conditions or, more commonly, serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3]

This trifecta of functionalities makes this compound an attractive starting material for generating molecular diversity in drug discovery campaigns and for the synthesis of complex organic materials.

Synthesis of this compound: A Proposed Route

While various synthetic routes to substituted benzonitriles exist, a practical and scalable approach to this compound involves the selective oxidation of the corresponding methyl precursor, 2-chloro-6-methylbenzonitrile. This precursor is commercially available and provides a direct pathway to the desired aldehyde.

Synthetic Strategy: From Methyl to Formyl

The conversion of a benzylic methyl group to an aldehyde can be achieved through various methods. A common and effective method is the ammoxidation of the corresponding toluene derivative. For instance, 2-chlorotoluene can be converted to 2-chlorobenzonitrile in a one-step ammoxidation process using a V₂O₅/Al₂O₃ catalyst.[4][5] Following this logic, a plausible and efficient synthesis of the title compound starts from 2-chloro-6-methylbenzonitrile.

The diagram below outlines the proposed synthetic workflow.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Oxidation of 2-Chloro-6-methylbenzonitrile

This protocol is based on established procedures for the oxidation of activated methyl groups on aromatic rings.

Materials:

-

2-Chloro-6-methylbenzonitrile

-

Selenium dioxide (SeO₂) or N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN)

-

Dioxane or Carbon Tetrachloride (solvent)

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methylbenzonitrile (1 equivalent) in a suitable solvent like dioxane.

-

Addition of Oxidant: Add selenium dioxide (1.1 equivalents) to the solution. Alternative: If using NBS, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove any solid byproducts.

-

Extraction: Dilute the filtrate with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Comprehensive Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.5-8.0 ppm. The aldehyde proton will be a singlet at approximately δ 10.0-10.5 ppm.[6][7] |

| ¹³C NMR | The nitrile carbon will appear around δ 115-120 ppm. The aromatic carbons will be in the range of δ 125-140 ppm. The aldehyde carbonyl carbon will be a downfield signal around δ 190-195 ppm.[6] |

| FTIR (cm⁻¹) | Strong C≡N stretch around 2220-2240 cm⁻¹. Strong C=O stretch for the aldehyde at 1690-1715 cm⁻¹. C-H stretch of the aldehyde proton around 2720 and 2820 cm⁻¹. Aromatic C=C stretches at 1450-1600 cm⁻¹. C-Cl stretch in the range of 600-800 cm⁻¹.[8] |

| Mass Spec. (EI) | The molecular ion peak [M]⁺˙ will be observed, showing a characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Key fragments would correspond to the loss of H˙ (M-1), CHO˙ (M-29), and Cl˙ (M-35).[9][10] |

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): Useful for monitoring the reaction progress. The product, being more polar than the starting material, will have a lower Rf value.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to assess the purity of the final product and confirm its molecular weight.

-

High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly those with pharmaceutical relevance.

A Platform for Elaboration via Cross-Coupling

The chloro-substituent provides a reactive handle for various palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, for example, allows for the introduction of an alkyne moiety, which is a common feature in many biologically active compounds and a precursor for further transformations.[3][11][12]

The diagram below illustrates how this compound can be utilized in a Sonogashira coupling reaction.

Caption: Sonogashira coupling of this compound.

Gateway to Heterocyclic Scaffolds

The ortho-disposed nitrile and formyl groups can be used to construct a variety of fused heterocyclic systems through condensation reactions. For example, reaction with a binucleophile like hydrazine or a substituted hydrazine could lead to the formation of a phthalazinone ring system, a privileged scaffold in medicinal chemistry.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its synthesis from readily available precursors is achievable through established oxidation methodologies. The presence of three distinct and strategically located functional groups provides a rich platform for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this important building block in their research endeavors.

References

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Guan, X., et al. (2025). A three-step strategy for the conversion of pyridines into benzonitriles.

-

Preparation of Benzonitriles, Part 1: From Aryl Halides. (2022). YouTube. Retrieved from [Link]

- Synthesis of benzonitriles from substituted benzoic acid. (2005). Google Patents.

-

Guan, X., et al. (n.d.). A three-step strategy for the conversion of pyridines into benzonitriles. Nature Synthesis. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis of Benzonitrile. (2021). YouTube. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

-

Infrared spectrum of 2-chloro-6-methylbenzonitrile. (n.d.). ResearchGate. Retrieved from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira-Hagiwara Cross Coupling Reaction. (2014). Chem-Station. Retrieved from [Link]

-

Sonogashira coupling. (2019). YouTube. Retrieved from [Link]

-

A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). University of Basel. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of the Pacific. Retrieved from [Link]

- Kumar, V., et al. (2010). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure & Applied Physics, 48, 85-94.

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- Xu, Z., et al. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(12), 5329-5332.

-

Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... (n.d.). ResearchGate. Retrieved from [Link]

-

Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. (n.d.). ResearchGate. Retrieved from [Link]

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

-

One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. (n.d.). New Journal of Chemistry. Retrieved from [Link]

- Production process for preparing chlorobenzonitrile through ammoxidation. (n.d.). Google Patents.

-

Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. (n.d.). Surface Science Western. Retrieved from [Link]

-

Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CN103102287A - Production process for preparing chlorobenzonitrile through ammoxidation - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. uni-saarland.de [uni-saarland.de]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of "2-Chloro-6-formylbenzonitrile"

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-formylbenzonitrile

Abstract: this compound is a substituted aromatic compound featuring chloro, formyl, and nitrile functional groups. This unique trifunctional architecture makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective use in research and development, enabling optimization of reaction conditions, formulation design, and safety protocols. This guide provides a comprehensive overview of the known and predicted properties of this compound, details authoritative experimental protocols for their determination, and discusses the implications of these properties for practical application.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent scientific investigation. The nomenclature, registration numbers, and structural formula provide a universal language for researchers.

-

Chemical Name: this compound

-

Synonyms: 3-Chloro-2-cyanobenzaldehyde[3]

-

Molecular Formula: C₈H₄ClNO[4]

-

Molecular Weight: 165.58 g/mol [4]

The structure consists of a benzene ring substituted at positions 1, 2, and 6. The nitrile (-C≡N) and formyl (-CHO) groups are ortho to each other, with the chloro (-Cl) group also in an ortho position to the formyl group. This arrangement creates a sterically hindered and electronically complex system, influencing the molecule's reactivity and intermolecular interactions.

Core Physicochemical Properties

The physical state, solubility, and partitioning behavior of a compound are critical parameters that govern its handling, reactivity, and pharmacokinetic profile in drug development.

| Property | Value | Source / Method |

| Physical Form | White to off-white crystalline solid. | Inferred from similar compounds[6] |

| Melting Point | Data not available. | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Predicted to have low solubility in water but good solubility in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from similar compounds[6] |

| LogP (Octanol/Water) | Data not available. | Requires experimental determination (See Section 6.2) |

| pKa | Data not available. | Requires experimental determination (See Section 6.3) |

Discussion of Properties:

The molecule's overall non-polar character, dominated by the aromatic ring and the chloro substituent, predicts poor aqueous solubility.[6] The polar nitrile and formyl groups may offer some interaction with polar solvents, but the hydrophobic surface area is significant. This low water solubility is a critical consideration for its use in biological assays or aqueous reaction media, often necessitating the use of co-solvents. Conversely, it is expected to be readily soluble in a range of common organic solvents, facilitating its use in organic synthesis.[6]

Spectroscopic Profile

Spectroscopic data provides a fingerprint for molecular identification and structural elucidation. While a definitive spectrum for this specific molecule is not published, the expected characteristics can be reliably predicted based on its functional groups.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be characterized by a distinct singlet for the aldehyde proton (δ ≈ 9.5-10.5 ppm). The three aromatic protons would appear as a complex multiplet in the aromatic region (δ ≈ 7.5-8.0 ppm), with their specific shifts and coupling patterns dictated by the electronic effects of the three substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the aldehyde carbon (δ ≈ 190 ppm), the nitrile carbon (δ ≈ 115-120 ppm), and six distinct aromatic carbon signals, including two quaternary carbons attached to the substituents.[8][9]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands for the key functional groups. A strong, sharp peak for the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. The aldehyde group would exhibit a C=O stretch around 1700-1720 cm⁻¹ and characteristic C-H stretches around 2720 and 2820 cm⁻¹.[10][11]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 165. The isotopic pattern would be a key identifier, with a significant M+2 peak approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom.

Reactivity, Stability, and Handling

Understanding the chemical behavior and safety requirements of a compound is essential for its safe handling and storage.

Chemical Reactivity: The molecule's reactivity is dictated by its three functional groups:

-

Aldehyde: Susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can participate in various condensation reactions (e.g., Wittig, aldol).

-

Nitrile: Can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can also be reduced to a primary amine.

-

Aryl Chloride: The chlorine atom is relatively unreactive towards nucleophilic aromatic substitution due to the deactivating nature of the nitrile and formyl groups. However, it can participate in metal-catalyzed cross-coupling reactions.

Stability and Storage:

-

Storage: Should be stored in a cool, dry, well-ventilated place in a tightly sealed container.[4][12] Storage at 2-8°C under an inert atmosphere like argon is recommended for long-term stability.[4]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, strong bases, and strong reducing agents to prevent unintended reactions.[12][13]

Safety and Handling:

-

General Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[12] Ensure adequate ventilation and use personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13][14]

-

First Aid Measures:

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, field-proven methodologies for determining the fundamental physicochemical properties of compounds like this compound.

Protocol: Qualitative Solubility Determination

Causality: This protocol systematically assesses solubility based on the "like dissolves like" principle.[15] By testing solubility in a sequence of solvents with varying polarity and pH, one can infer the presence of polar, non-polar, acidic, or basic functional groups.[16]

Methodology:

-

Preparation: Label five clean, dry test tubes.

-

Sample Addition: Add approximately 10-20 mg of this compound to each tube.

-

Solvent Addition:

-

Tube 1: Add 1 mL of deionized water.

-

Tube 2: Add 1 mL of 5% HCl (aq).

-

Tube 3: Add 1 mL of 5% NaOH (aq).

-

Tube 4: Add 1 mL of 5% NaHCO₃ (aq).

-

Tube 5: Add 1 mL of ethanol.

-

-

Mixing: Vigorously shake each tube for 30-60 seconds.[15]

-

Observation: Observe each tube against a contrasting background. Classify as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some solid dissolves, but some remains undissolved.

-

Insoluble: No apparent dissolution of the solid.[17]

-

-

Recording: Record all observations systematically. For this compound, solubility is expected in ethanol, but insolubility in water, 5% HCl, 5% NaOH, and 5% NaHCO₃, classifying it as a neutral, water-insoluble compound.[18]

Protocol: LogP Determination via Shake-Flask Method

Causality: The Shake-Flask method is the "gold standard" for experimentally determining the octanol-water partition coefficient (LogP), a critical measure of a compound's lipophilicity.[19][20] This property is a key component of predictive models for drug-likeness, such as Lipinski's Rule of 5, which states a LogP value should not exceed 5 for optimal oral bioavailability.[20][21] The method relies on allowing a compound to partition between two immiscible phases (n-octanol and water) until equilibrium is reached, then measuring its concentration in each phase.[22]

Methodology:

-

Phase Pre-saturation: Mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS). Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[20]

-

Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).[20]

-

Partitioning:

-

In a glass vial, combine 2 mL of the pre-saturated n-octanol and 2 mL of the pre-saturated PBS.

-

Spike with a small volume (e.g., 4 µL) of the 10 mM stock solution to achieve a final concentration of approximately 20 µM.

-

-

Equilibration: Cap the vial and shake on an orbital shaker at room temperature for at least 2 hours to ensure equilibrium is reached.[19]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from the aqueous (bottom) layer and an aliquot from the n-octanol (top) layer. Self-validation step: To avoid cross-contamination, which can significantly impact results for lipophilic compounds, aspirate a small volume of clean water into the syringe tip before sampling the aqueous phase.[19]

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

-

P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

-

LogP = log₁₀(P)

-

Protocol: pKa Determination via Potentiometric Titration

Causality: The acid dissociation constant (pKa) quantifies the strength of an acid in solution. For drug development, pKa is critical as it determines the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a high-precision technique that measures the change in pH of a solution as a titrant is added, allowing for the determination of the pKa from the inflection point of the titration curve.[23][24]

Methodology:

-

System Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[24]

-

Sample Preparation: Prepare a solution of this compound (e.g., 1 mM) in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[24]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved CO₂, which can interfere with the titration of weak acids.[24]

-

Titration:

-

Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C).

-

Immerse the calibrated pH electrode and begin stirring.

-

Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.

-

Record the pH value after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).[24]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

Calculate the first derivative (dpH/dV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

-

The pKa is equal to the pH at the half-equivalence point.[24]

-

-

Validation: Perform a minimum of three replicate titrations to ensure the reproducibility of the result.[24]

Conclusion

This compound is a synthetically useful building block whose utility is deeply connected to its physicochemical properties. While some key experimental data points are not yet publicly documented, this guide provides a robust framework for their determination through established, reliable protocols. The predicted low aqueous solubility, high lipophilicity, and specific reactivity profile are critical considerations for any researcher intending to use this compound. By applying the methodologies outlined herein, scientists in drug discovery and chemical development can ensure the efficient and safe application of this compound in their synthetic endeavors.

References

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022-08-25). [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. J Pharm Biomed Anal. 1996 Aug;14(11):1405-13. [Link]

-

LogP/D - Cambridge MedChem Consulting. [Link]

-

LogP / LogD shake-flask method - Protocols.io. (2024-09-23). [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

(PDF) LogP / LogD shake-flask method v1 - ResearchGate. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

-

This compound - LabSolutions | Lab Chemicals & Equipment. [Link]

-

Solubility of Organic Compounds. (2023-08-31). [Link]

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025-02-14). [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (2013-08-08). [Link]

-

How is pKa determined? - Quora. (2017-04-18). [Link]

-

Supplementary Information - The Royal Society of Chemistry. (2024-04-09). [Link]

-

2-Chloro-6-methylbenzonitrile - Solubility of Things. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. [Link]

-

— Infrared spectrum of 2-chloro-6-methylbenzonitrile | Download Scientific Diagram. [Link]

- CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google P

-

Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. (2025-08-08). [Link]

- CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile - Google P

Sources

- 1. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 2. CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile - Google Patents [patents.google.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | 77532-86-6 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 2-氯-6-氟苄腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. chem.ws [chem.ws]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. saltise.ca [saltise.ca]

- 18. scribd.com [scribd.com]

- 19. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 23. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 24. creative-bioarray.com [creative-bioarray.com]

"2-Chloro-6-formylbenzonitrile" CAS number and molecular structure

An In-depth Technical Guide to 2-Chloro-6-formylbenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a key bifunctional aromatic compound utilized in advanced chemical synthesis. The document details its core physicochemical properties, explores its unique reactivity profile governed by the interplay of its ortho-substituted chloro, formyl, and cyano groups, and presents detailed protocols for its synthesis and subsequent transformations. Emphasis is placed on its application as a versatile building block in medicinal chemistry and drug development, supported by mechanistic insights and comparative data. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and fine chemical industries who require a deep technical understanding of this important synthetic intermediate.

Core Compound Identification and Properties

This compound is a substituted aromatic molecule featuring three distinct functional groups—a nitrile, an aldehyde (formyl), and a chlorine atom—positioned on a benzene ring. This unique arrangement dictates its chemical behavior and renders it a valuable precursor in multi-step organic synthesis.

Molecular Structure and CAS Number

-

Chemical Name: this compound

-

Synonyms: 3-Chloro-2-cyanobenzaldehyde[1]

-

Molecular Formula: C₈H₄ClNO[2]

-

Molecular Weight: 165.58 g/mol [2]

Physicochemical and Safety Data

A summary of the essential physical and safety properties is provided in the table below. This data is critical for laboratory handling, reaction setup, and purification procedures.

| Property | Value | Source(s) |

| Physical Form | Solid | [5] |

| Purity | Typically ≥98% | [2] |

| Melting Point | 97-101 °C | Sigma-Aldrich |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Argon) | [2] |

| Signal Word | Warning | |

| Hazard Pictograms | GHS07 (Harmful/Irritant) | [5] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [6] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 |

Reactivity Profile and Mechanistic Considerations

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The aldehyde is the most reactive site, primarily serving as an electrophile for nucleophilic additions and condensation reactions. The cyano and chloro groups are strong electron-withdrawing groups, which significantly influences the reactivity of the aldehyde and the aromatic ring.[7]

The aldehyde's carbonyl carbon is highly electrophilic, making it a prime target for nucleophiles.[7] The adjacent cyano and chloro groups further enhance this electrophilicity. This bifunctional nature allows for a variety of cascade or one-pot reactions, where an initial reaction at the aldehyde is followed by a subsequent intramolecular cyclization involving the nitrile group, leading to the efficient synthesis of complex heterocyclic structures like isoindolinones and phthalides.[8]

Caption: Reactivity hierarchy of functional groups in this compound.

Synthesis and Experimental Protocols

While multiple synthetic routes to substituted benzonitriles exist, a common and reliable laboratory-scale approach involves the direct conversion of an aldehyde to a nitrile. This transformation is valued for its efficiency and operational simplicity.

Representative Synthesis: One-Pot Conversion from Aldehyde

A general and effective method for converting aromatic aldehydes to nitriles involves a one-pot reaction with hydroxylamine hydrochloride, catalyzed by an iron salt in a suitable solvent.[9] This method avoids the use of highly toxic metal cyanides.[9]

Workflow for Nitrile Synthesis

Caption: General workflow for the synthesis of nitriles from aldehydes.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methodologies for the synthesis of nitriles from aldehydes.[9][10]

-

Reaction Setup: To a solution of the starting aldehyde (e.g., 2-chloro-6-formylbenzaldehyde, 3 mmol) in 1,2-dichloroethane (10 mL), add iron(II) chloride (FeCl₂, 0.3 mmol), sodium persulfate (Na₂S₂O₈, 4.5 mmol), sodium iodide (NaI, 0.15 mmol), and aqueous ammonia (NH₃·H₂O, 9 mL) at room temperature.[10]

-

Reaction Execution: Stir the mixture at 50 °C for approximately 16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[10]

-

Workup: After the reaction is complete, pour the mixture into water (30 mL) and extract with dichloromethane (DCM, 3 x 30 mL).[10]

-

Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final product, this compound.[10]

Applications in Medicinal Chemistry and Drug Development

The nitrile functional group is present in over 60 small-molecule drugs approved for market.[11] It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or even as a covalent "warhead" to bind to therapeutic targets.[11][12] Substituted benzonitriles, including chloro-derivatives, are crucial intermediates in the synthesis of a wide range of pharmaceutically active compounds.[13]

This compound is particularly valuable for synthesizing heterocyclic scaffolds. Its bifunctional nature is exploited in cascade reactions to build molecular complexity rapidly. For instance, it can be used in base-catalyzed, one-pot syntheses of 3-substituted isoindolinones, which are important structural motifs in many biologically active compounds.[8]

Example Application: Synthesis of Isoindolinone Core

The reaction of 2-cyanobenzaldehydes with primary nitroalkanes is a well-documented route to isoindolinones. The process begins with a nitroaldol (Henry) reaction at the aldehyde, followed by an intramolecular cyclization and rearrangement to form the heterocyclic product. The chloro-substituent on the ring can be used to modulate the electronic properties of the molecule or serve as a handle for further synthetic modifications, such as cross-coupling reactions.

Conclusion

This compound is a highly versatile and valuable synthetic intermediate. Its unique constellation of functional groups provides a platform for complex molecular construction, particularly in the field of medicinal chemistry. The predictable reactivity of the aldehyde, coupled with the potential for the nitrile to participate in intramolecular cyclizations, makes it an ideal starting material for building heterocyclic libraries for drug discovery. A thorough understanding of its properties, reactivity, and synthetic protocols, as outlined in this guide, is essential for any scientist looking to leverage this compound in their research and development efforts.

References

- Matrix Scientific. This compound CAS 77532-86-6. [URL: https://www.matrixscientific.com/2-chloro-6-formylbenzonitrile-076826.html]

- LabSolutions. This compound. [URL: https://www.labsolutions.ca/p-10335-2-chloro-6-formylbenzonitrile.aspx]

- BLD Pharm. 77532-86-6 | this compound. [URL: https://www.bldpharm.com/products/77532-86-6.html]

- ChemicalBook. This compound | 77532-86-6. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62244439.htm]

- ResearchGate. Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. [URL: https://www.researchgate.

- Google Patents. CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde. [URL: https://patents.google.

- Sigma-Aldrich. 2-Cyanobenzaldehyde 98% 7468-67-9. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/349089]

- Biosynth. 2-Cyanobenzaldehyde | 7468-67-9. [URL: https://www.biosynth.com/p/FC20634/2-cyanobenzaldehyde]

- BenchChem. Reactivity of the cyano and aldehyde groups in 3-Cyanobenzaldehyde. [URL: https://www.benchchem.com/product/b146250-reactivity]

- BenchChem. Application Notes and Protocols for the Synthesis of 3-Cyanobenzaldehyde. [URL: https://www.benchchem.

- BenchChem. A comparison of 3-Cyanobenzaldehyde with other benzaldehyde derivatives in synthesis. [URL: https://www.benchchem.

- BenchChem. A comparative study of different catalysts for 3-Cyanobenzaldehyde reactions. [URL: https://www.benchchem.

- The Royal Society of Chemistry. Electronic Supplementary Information. [URL: https://www.rsc.

- Sigma-Aldrich. 2-Chloro-5-formylbenzonitrile | 1261759-41-4. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f8d05]

- Sigma-Aldrich. 2-Cyanobenzaldehyde 98% 7468-67-9 Safety Information. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/349089#safety-and-handling]

- SpectraBase. C-13 NMR Spectrum. [URL: https://spectrabase.com/spectrum/5YyXFw5XwSj]

- Organic Syntheses. 2-Phenylbutyronitrile. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0915]

- ResearchGate. A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [URL: https://www.researchgate.net/publication/236125439_A_new_synthetic_route_for_preparation_of_2-chloro-6-fluorobenzonitrile_and_2-chloro-6-fluorobenzoic_acid]

- BenchChem. 2-Chloro-6-Hydroxybenzonitrile: Key Facts, Uses, and Global Supply Insights. [URL: https://www.benchchem.com/product/b139158-insights]

- International Journal of ChemTech Research. One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [URL: https://sphinxsai.com/2014/ch_vol6_no1/1/(175-178)%200114.pdf]

- ChemicalBook. 2-Chlorobenzonitrile synthesis. [URL: https://www.chemicalbook.

- Sigma-Aldrich. SAFETY DATA SHEET - 3-Formylbenzonitrile. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/146250]

- PubChem. 2-Chloro-6-hydroxybenzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4407995]

- MOLBASE. 2-chloro-6-sulfanylbenzonitrile | 72371-52-9. [URL: https://www.molbase.

- BenchChem. A Comparative Guide to the Medicinal Chemistry Applications of 2-Chloro-6-fluorobenzaldehyde. [URL: https://www.benchchem.

- RSC Publishing. Nitriles: an attractive approach to the development of covalent inhibitors. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d2md00392j]

- PubChem. 2-Chloro-6-benzyloxybenzonitrile. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/561231]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6630247/]

- NIH - PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2889218/]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 77532-86-6|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 77532-86-6 [chemicalbook.com]

- 5. 2-Chloro-5-formylbenzonitrile | 1261759-41-4 [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. 2-Chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 11. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of 2-Chloro-6-formylbenzonitrile: An Interpretive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-formylbenzonitrile is a substituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the development of pharmaceuticals and agrochemicals. Its trifunctional nature, featuring a nitrile, an aldehyde, and a chloro group on a benzene ring, offers multiple reaction pathways for creating complex molecular architectures. Accurate and unambiguous structural confirmation of this key building block is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final product.

This technical guide provides a detailed, predictive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely published, this document leverages established principles of spectroscopy and data from structurally analogous molecules to provide a robust interpretive framework. The methodologies and interpretations presented herein are designed to equip researchers with the expertise to confidently characterize this molecule and similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, both ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon environments, respectively. The predicted spectra are dictated by the electronic influence of the three substituents on the aromatic ring. The electron-withdrawing nature of the formyl (-CHO) and cyano (-CN) groups, combined with the inductive withdrawal and weak resonance donation of the chloro (-Cl) group, creates a distinct and predictable electronic environment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two main regions of interest: the aromatic region and the aldehyde proton signal. The three aromatic protons form a complex splitting pattern, while the aldehyde proton appears as a distinct singlet.

-

Aldehyde Proton (H7): The formyl proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the benzene ring. It is expected to appear as a singlet far downfield, typically in the range of δ 10.0-10.5 ppm.

-

Aromatic Protons (H3, H4, H5): The three protons on the benzene ring will exhibit shifts influenced by their position relative to the substituents. The protons ortho and para to the strongly withdrawing formyl and cyano groups will be shifted downfield. The coupling between these adjacent protons (ortho- and meta-coupling) will result in a complex multiplet pattern.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H7 (-CHO) | ~10.4 | Singlet (s) | N/A | Strong deshielding by carbonyl group. |

| H4 | ~7.9 - 8.1 | Triplet (t) | J ≈ 8.0 | Para to -CN, ortho to -CHO and -Cl. Deshielded. |

| H3, H5 | ~7.6 - 7.8 | Doublet (d) or Multiplet (m) | J ≈ 8.0 | Ortho/meta positions relative to all three groups. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display signals for all eight unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment created by the substituents.[1][2]

-

Carbonyl Carbon (C7): The aldehyde carbon is the most deshielded carbon, appearing significantly downfield, typically above δ 185 ppm.

-

Nitrile Carbon (C8): The cyano carbon is also characteristically deshielded, though less so than the carbonyl, appearing in the δ 115-120 ppm range.

-

Substituted Aromatic Carbons (C1, C2, C6): The carbons directly attached to the substituents (ipso-carbons) have shifts determined by the specific substituent effect. The carbon bearing the chloro group (C2) will be shifted downfield, as will the carbons attached to the formyl (C6) and cyano (C1) groups.

-

Protonated Aromatic Carbons (C3, C4, C5): These carbons will appear in the typical aromatic region of δ 120-140 ppm, with their exact shifts influenced by the combined electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (-CHO) | ~188 | Aldehyde carbonyl carbon, highly deshielded. |

| C6 (-C-CHO) | ~138 | Ipso-carbon to formyl group. |

| C2 (-C-Cl) | ~136 | Ipso-carbon to chloro group. |

| C4 | ~135 | Aromatic CH, influenced by adjacent groups. |

| C3, C5 | ~130 - 132 | Aromatic CH carbons. |

| C1 (-C-CN) | ~118 | Ipso-carbon to cyano group. |

| C8 (-CN) | ~116 | Nitrile carbon. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire spectra using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program (e.g., zgpg30). A relaxation delay of 2-5 seconds and an acquisition time of 1-2 seconds are standard. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at δ 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by the characteristic stretching vibrations of the nitrile and aldehyde groups.

The most diagnostic absorption bands are expected at:

-

C≡N Stretch: A sharp, intense absorption in the range of 2220-2240 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles.[3]

-

C=O Stretch: A very strong, sharp absorption corresponding to the aldehyde carbonyl group, typically appearing around 1700-1715 cm⁻¹. Conjugation with the benzene ring lowers the frequency from the typical ~1730 cm⁻¹ of an aliphatic aldehyde.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 700-800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3050 - 3100 | Medium |

| Aldehyde C-H | Stretch | ~2850 and ~2750 (Fermi doublet) | Weak |

| Nitrile (C≡N) | Stretch | 2225 - 2235 | Strong, Sharp |

| Aldehyde (C=O) | Stretch | 1700 - 1715 | Very Strong, Sharp |

| Aromatic C=C | Stretch | 1580, 1470 | Medium-Weak |

| C-Cl | Stretch | 750 - 780 | Strong |

Experimental Protocol: FT-IR Data Acquisition (ATR Method)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum will be automatically background-corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and structural components of a molecule through ionization and fragmentation. For this compound, electron ionization (EI) is a standard method.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₄ClNO. The key feature in its mass spectrum will be the molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as two peaks: [M]⁺˙ at m/z 165 and [M+2]⁺˙ at m/z 167, with a characteristic intensity ratio of approximately 3:1.

The fragmentation pathway is driven by the stability of the resulting ions. Plausible fragmentation steps, modeled after similar halogenated benzaldehydes[4], include:

-

Loss of a hydrogen radical (-H˙): Formation of a stable [M-H]⁺ ion at m/z 164/166.

-

Loss of carbon monoxide (-CO): Ejection of a neutral CO molecule from the formyl group to give the [M-CO]⁺˙ ion at m/z 137/139.

-

Loss of a chlorine radical (-Cl˙): Formation of the [M-Cl]⁺ ion at m/z 130.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation cascade for the this compound molecular ion.

Caption: Predicted EI-MS fragmentation of this compound.

Table 4: Predicted Key Ions in the EI Mass Spectrum

| m/z (Mass/Charge) | Proposed Fragment Ion | Neutral Loss | Notes |

| 165 / 167 | [C₈H₄ClNO]⁺˙ | - | Molecular Ion (M⁺˙), 3:1 isotopic ratio |

| 164 / 166 | [C₈H₃ClNO]⁺ | H˙ | Loss of hydrogen radical |

| 137 / 139 | [C₇H₄ClN]⁺˙ | CO | Loss of carbon monoxide from aldehyde |

| 130 | [C₈H₄NO]⁺ | Cl˙ | Loss of chlorine radical |

| 102 | [C₇H₄N]⁺ | CO, Cl˙ | Loss of both CO and Cl |

Experimental Protocol: GC-MS Data Acquisition (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Gas Chromatography (GC) Setup:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: Inject 1 µL of the sample solution into the GC inlet at 250 °C.

-

Temperature Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Setup:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and key fragment ions.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined spectroscopic approach. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The aldehyde proton at ~10.4 ppm in ¹H NMR, the carbonyl carbon at ~188 ppm in ¹³C NMR, the strong C≡N and C=O stretches at ~2230 cm⁻¹ and ~1710 cm⁻¹ in the IR spectrum, and the characteristic molecular ion cluster at m/z 165/167 in the mass spectrum serve as definitive fingerprints for this molecule. By understanding these expected spectroscopic signatures and applying the outlined experimental protocols, researchers can ensure the identity and purity of this valuable synthetic intermediate, upholding the highest standards of scientific integrity in their work.

References

-

Gül, M., et al. (2016). Experimental and theoretical study on the molecular structure and vibrational, electronic and NMR spectra of 2-chloro-6-methylaniline. ResearchGate. Available at: [Link]

-

SDBS. (n.d.). 13C NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

-

ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. ResearchGate. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034170). HMDB. Available at: [Link]

-

Kumar, V., et al. (2010). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure and Applied Physics, 48, 85-94. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Oregon State University Chemistry. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

ResearchGate. (n.d.). Optimized geometrical parameters of 2-chloro-6-methylbenzonitrile. ResearchGate. Available at: [Link]

-

NIST. (n.d.). Benzonitrile, 2-chloro-6-(phenylmethoxy)-. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-6-sulfanylbenzonitrile. PubChem. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile. PubChem. Available at: [Link]

-

Zhang, Y. (2008). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. Available at: [Link]

-

MOLBASE. (n.d.). 2-chloro-6-sulfanylbenzonitrile. MOLBASE. Available at: [Link]

-

Malaysian Journal of Analytical Sciences. (2022). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. MJAS. Available at: [Link]

-

NIST. (n.d.). Benzonitrile. NIST WebBook. Available at: [Link]

-

Wiley-VCH. (2008). Supporting Information. Wiley Online Library. Available at: [Link]

- Google Patents. (n.d.). Process for preparation of 2,6-dichlorobenzonitrile. Google Patents.

-

ChemSynthesis. (n.d.). 2-chloro-6-phenylsulfanylbenzonitrile. ChemSynthesis. Available at: [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. Available at: [Link]

-

Merck Millipore. (n.d.). LC-MS Contaminants. Merck Millipore. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 2-Chloro-6-formylbenzonitrile

Introduction

2-Chloro-6-formylbenzonitrile is a trifunctional aromatic compound featuring a nitrile (-CN), a formyl (-CHO), and a chloro (-Cl) group strategically positioned on a benzene ring. This unique arrangement of electron-withdrawing groups imparts a distinct and versatile reactivity profile, making it a valuable building block in organic synthesis. Its utility is particularly prominent in the construction of complex heterocyclic scaffolds, which are of significant interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of the chemical behavior of this compound, grounded in established reaction mechanisms and supported by practical, field-proven insights.

Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule's physical and spectroscopic properties is critical for its effective use in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 77532-86-6 | [1][2] |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.58 g/mol | [1] |

| Appearance | Solid / Crystalline Powder | |

| Melting Point | 75 - 78 °C | |

| Boiling Point | 210 °C |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the aldehyde proton. The aldehyde proton will appear as a singlet at a significantly downfield chemical shift (typically δ 9.5-10.5 ppm). The aromatic protons will exhibit complex splitting patterns (doublets and triplets) in the aromatic region (δ 7.0-8.5 ppm) due to their coupling.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. The carbon atoms of the nitrile (-CN) and formyl (-CHO) groups are readily identifiable by their characteristic chemical shifts, with the formyl carbon appearing around δ 189-192 ppm and the nitrile carbon around δ 115-120 ppm.[3] The six aromatic carbons will resonate in the δ 120-140 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[4] The aldehyde is identified by a strong C=O stretch around 1690-1710 cm⁻¹ and characteristic C-H stretching bands around 2720 and 2820 cm⁻¹.

Reactivity Profile and Key Transformations

The chemical behavior of this compound is governed by the interplay of its three functional groups. The formyl and nitrile groups are potent electron-withdrawing groups, which significantly influences the reactivity of the aromatic ring and the chloro substituent.

Nucleophilic Aromatic Substitution (SₙAr)

The most prominent reaction pathway for this molecule is Nucleophilic Aromatic Substitution (SₙAr).[5] The aromatic ring is highly electron-deficient due to the deactivating effects of the ortho-nitrile and para-formyl groups relative to the chlorine atom. This electronic arrangement makes the ipso-carbon (the carbon bearing the chlorine) highly electrophilic and susceptible to attack by nucleophiles.[6][7]

Causality: The electron-withdrawing groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, through resonance.[5][8] This stabilization lowers the activation energy for the reaction, allowing the substitution to proceed under relatively mild conditions.

Common Nucleophiles:

-

Amines: Primary and secondary amines readily displace the chloride to form N-substituted aminobenzonitriles.

-

Alkoxides and Phenoxides: Reaction with sodium methoxide or other alkoxides yields the corresponding aryl ethers.

-

Thiols: Thiolates can be used to introduce sulfur-containing moieties.

Caption: Stepwise mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Reactions of the Aldehyde Group

The formyl group is a versatile handle for a variety of chemical transformations.[9]

-

Oxidation: The aldehyde can be easily oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: Selective reduction to a primary alcohol can be achieved with mild reducing agents such as sodium borohydride (NaBH₄).[10] Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the nitrile group.[11][12]

-

Nucleophilic Addition: The electrophilic carbon of the carbonyl is susceptible to attack by various nucleophiles.[13][14]

-

Cyanohydrin Formation: Reaction with hydrogen cyanide (or a cyanide salt with acid) yields a cyanohydrin.[10][15]

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene.

-

Condensation Reactions: It can participate in aldol-type and Knoevenagel condensation reactions with active methylene compounds.[16]

-

Reactions of the Nitrile Group

The nitrile group also offers several avenues for synthetic elaboration.[11][17]

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions.[17][18] Partial hydrolysis to a primary amide is also possible under more controlled conditions.

-

Reduction: Catalytic hydrogenation (e.g., H₂/Raney Nickel) or reduction with LiAlH₄ converts the nitrile to a primary amine (aminomethyl group).[19]

-

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after aqueous workup.[12][17]

Cascade and Domino Reactions

The proximate and electronically coupled nature of the functional groups allows for elegant cascade or domino reactions. For instance, reacting 2-formylbenzonitrile derivatives with certain active methylene compounds under basic conditions can lead to the one-pot synthesis of complex heterocyclic systems like isoindolinones.[16][20] This highlights the molecule's capacity for building molecular complexity in an efficient manner.

Caption: Overview of the primary reactive sites on the molecule.

Synthetic Applications in Drug Discovery

The structural motif derived from this compound is found in numerous pharmacologically active compounds. Its ability to undergo SₙAr reactions followed by further manipulation of the nitrile and formyl groups makes it a key intermediate in the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. Chlorine-containing molecules, in general, play a massive role in pharmaceuticals, with over 250 FDA-approved drugs featuring at least one chlorine atom.[21] The reactivity of this scaffold allows for the systematic exploration of chemical space around a core structure, a crucial process in structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative

This protocol details a representative SₙAr reaction, a cornerstone transformation for this substrate.[8]

-

Reagents & Setup:

-

To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Add a suitable aprotic polar solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.2 M.

-

Add the desired substituted aniline (1.2 eq) to the solution.

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated.

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-12 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-cold water while stirring. This will often precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

If an oil is formed, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the collected solid or the combined organic extracts (over Na₂SO₄ or MgSO₄).

-

Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-aryl-2-amino-6-formylbenzonitrile.

-

Protocol 2: One-Pot Synthesis of a Nitrile from an Aldehyde

While this protocol describes the synthesis of a nitrile from an aldehyde, the principles are relevant for understanding the reverse reaction (hydrolysis) and the stability of the nitrile group. A general modern method involves using hydroxylamine hydrochloride with a catalyst.[22]

-

Reagents & Setup:

-

Reaction:

-

Reflux the mixture, monitoring the reaction by TLC. The reaction time can vary from 3 to 6 hours.[22]

-

-

Work-up and Purification:

-

After completion, cool the reaction and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or DCM).[23]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude nitrile by column chromatography.

-

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[24] All manipulations should be performed in a well-ventilated chemical fume hood.[25] In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule. The electron-deficient nature of its aromatic core, engineered by the strategic placement of chloro, formyl, and nitrile groups, makes it an excellent substrate for nucleophilic aromatic substitution. Furthermore, the individual reactivity of the aldehyde and nitrile functions provides numerous opportunities for subsequent chemical modifications. These characteristics establish this compound as a powerful intermediate for the efficient construction of diverse and complex molecular architectures, particularly within the realm of pharmaceutical and materials science research.

References

-

Various Authors. (2022). Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)benzene: Preliminary Screening. ResearchGate. Available at: [Link]

-

Organic Syntheses. (n.d.). α-PHENYL-CINNAMONITRILE. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-6-sulfanylbenzonitrile. Available at: [Link]

-

Wang, J. et al. (2008). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-6-fluorobenzonitrile. Available at: [Link]

-

Chemistry Steps. (n.d.). Reactions of Nitriles. Available at: [Link]

-

WorldOfChemicals. (n.d.). 2-Chloro-6-Hydroxybenzonitrile: Key Facts, Uses, and Global Supply Insights. Available at: [Link]

-

Nikpassand, M. et al. (2010). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Oriental Journal of Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

-

LibreTexts Chemistry. (2022). 20.7: Chemistry of Nitriles. Available at: [Link]

-

OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Available at: [Link]

-

OChem Explained. (2019). Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Balakit, A. A. (2018). Reactions of Aldehydes and Ketones. University of Babylon. Available at: [Link]

-

SpectraBase. (n.d.). (R)-2-CHLORO-6-(OXIRAN-2-YL-METHOXY)-BENZONITRILE - [13C NMR]. Available at: [Link]

-

MOLBASE. (n.d.). 2-chloro-6-sulfanylbenzonitrile|72371-52-9. Available at: [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Pathare, R. S. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). Nitriles: Reactions Forming and Reactions of. YouTube. Available at: [Link]

-

Krishnakumar, V. et al. (2006). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure & Applied Physics. Available at: [Link]

-

LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

-

LibreTexts Chemistry. (2022). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Available at: [Link]

-

ResearchGate. (n.d.). Structure of 2-chloro-6-methylbenzonitrile. Available at: [Link]

-

Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. MCAT Content. Available at: [Link]

-

Goel, A. et al. (2020). Multifaceted Behavior of 2‐Cyanobenzaldehyde and 2‐Acylbenzonitriles in the Synthesis of Isoindolinones, Phthalides and Related Heterocycles. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Chloro-6-hydroxybenzonitrile. Available at: [Link]

-

Clark, J. (n.d.). Nucleophilic addition - carbonyl compounds and hydrogen cyanide. Chemguide. Available at: [Link]

-

Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

- 1. This compound | 77532-86-6 [chemicalbook.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jackwestin.com [jackwestin.com]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. researchgate.net [researchgate.net]

- 17. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 18. youtube.com [youtube.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. researchgate.net [researchgate.net]

- 21. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. asianpubs.org [asianpubs.org]

- 23. 2-Chlorobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 24. assets.thermofisher.cn [assets.thermofisher.cn]

- 25. fishersci.com [fishersci.com]

"2-Chloro-6-formylbenzonitrile" derivatives and analogs

An In-depth Technical Guide to 2-Chloro-6-formylbenzonitrile Derivatives and Analogs for Advanced Drug Discovery

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of the this compound Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and biological relevance is paramount. This compound has emerged as a particularly valuable starting material. Its unique trifunctional arrangement—a nitrile, an aldehyde, and a chloro substituent on a benzene ring—provides a rich platform for the synthesis of a diverse array of heterocyclic compounds. The electron-withdrawing nature of the nitrile and chloro groups activates the aldehyde for nucleophilic attack, while the ortho positioning of these functionalities allows for elegant and efficient cascade reactions. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound and its analogs, with a focus on practical, field-proven insights for researchers in drug discovery and development.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the core scaffold's properties is the foundation for its effective utilization in synthesis.

| Property | Value | Source(s) |

| CAS Number | 77532-86-6 | [1][2] |

| Molecular Formula | C₈H₄ClNO | [1] |

| Molecular Weight | 165.58 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | Data not widely reported; expected to be a crystalline solid at room temperature. | |

| Boiling Point | Data not widely reported. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and DMF. | |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon). | [1] |

Spectroscopic Signature

The unique electronic environment of this compound gives rise to a distinct spectroscopic signature. While a comprehensive experimental dataset is not publicly available, a predictive analysis based on analogous structures provides a reliable reference for characterization.[3][4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region, with the aldehydic proton being the most downfield.

| Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aldehydic Proton (-CHO) | 9.8 - 10.5 | Singlet (s) |

| Aromatic Protons | 7.5 - 8.0 | Multiplet (m) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehydic Carbon (-CHO) | 185 - 195 |

| Aromatic Carbons | 120 - 140 |

| Nitrile Carbon (-CN) | 115 - 120 |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) Stretch | 2220 - 2240 |

| C=O (Aldehyde) Stretch | 1690 - 1715 |

| C-Cl Stretch | 650 - 800 |

| Aromatic C-H Stretch | 3000 - 3100 |

Synthesis of the this compound Core

The synthesis of the core scaffold is a critical first step. While multiple routes to substituted benzonitriles exist, a common and effective method involves the oxidation of a corresponding benzyl alcohol or the direct formylation of a pre-existing benzonitrile. A robust method for the synthesis of related formylbenzonitriles involves the oxidation of a hydroxymethyl group, which can be introduced via a Grignard reaction or reduction of a corresponding ester.[5]

Proposed Synthetic Workflow

The following diagram outlines a plausible and efficient synthetic route starting from 2-chloro-6-methylbenzonitrile.

Caption: Proposed synthetic pathway to this compound.

Detailed Experimental Protocol: Oxidation of 2-Chloro-6-(hydroxymethyl)benzonitrile

This protocol describes the final oxidation step, a critical transformation in the synthesis.

-